1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
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Overview
Description
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a biochemical reagent commonly used in glycobiology research. Glycobiology is the study of the structure, synthesis, and biology of carbohydrates (glycans) and their derivatives. This compound is particularly significant due to its role in the synthesis and modification of glycans, which are essential components in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is synthesized through the benzoylation of alpha-L-fucopyranose. The process involves the reaction of alpha-L-fucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the benzoyl groups or the fucopyranose ring.
Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with modified functional groups .
Scientific Research Applications
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycan derivatives, which are important for studying carbohydrate chemistry.
Biology: The compound is used to investigate the role of glycans in biological processes such as cell signaling, immune response, and pathogen recognition.
Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose involves its interaction with enzymes and proteins that recognize and modify glycans. The compound serves as a substrate or inhibitor in enzymatic reactions, influencing the synthesis and degradation of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tri-O-acetyl-alpha-L-fucopyranose: Similar to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose but with acetyl groups instead of benzoyl groups.
1,2,3-Tri-O-benzoyl-beta-D-galactopyranose: A similar compound with a different sugar moiety (galactopyranose instead of fucopyranose).
1,2,3-Tri-O-benzoyl-alpha-D-glucopyranose: Another similar compound with glucopyranose as the sugar moiety.
Uniqueness
This compound is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying the synthesis and modification of glycans .
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMQCLDRXSBI-FKQKUNFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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